molecular formula C21H45BO9 B13751175 Tris[2-(2-methoxypropoxy)propyl] borate CAS No. 59817-49-1

Tris[2-(2-methoxypropoxy)propyl] borate

Cat. No.: B13751175
CAS No.: 59817-49-1
M. Wt: 452.4 g/mol
InChI Key: KWSWSNSTXCTLPR-UHFFFAOYSA-N
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Description

Tris[2-(2-methoxypropoxy)propyl] borate is a borate ester characterized by three branched alkoxy substituents, each containing methoxypropoxy groups. This structural complexity distinguishes it from simpler trialkyl borates. The methoxypropoxy side chains likely enhance solubility in polar solvents and thermal stability, making it suitable for applications in polymer chemistry, electrolytes, or as a ligand in catalytic systems.

Properties

CAS No.

59817-49-1

Molecular Formula

C21H45BO9

Molecular Weight

452.4 g/mol

IUPAC Name

tris[2-(2-methoxypropoxy)propyl] borate

InChI

InChI=1S/C21H45BO9/c1-16(23-7)10-26-19(4)13-29-22(30-14-20(5)27-11-17(2)24-8)31-15-21(6)28-12-18(3)25-9/h16-21H,10-15H2,1-9H3

InChI Key

KWSWSNSTXCTLPR-UHFFFAOYSA-N

Canonical SMILES

B(OCC(C)OCC(C)OC)(OCC(C)OCC(C)OC)OCC(C)OCC(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris[2-(2-methoxypropoxy)propyl] borate typically involves the reaction of boric acid or boric anhydride with glycol monoethers. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 50°C to 200°C. A water-azeotrope-forming solvent is often added to the reaction mixture to facilitate the removal of water produced during the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tris[2-(2-methoxypropoxy)propyl] borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris[2-(2-methoxypropoxy)propyl] borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris[2-(2-methoxypropoxy)propyl] borate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. In biological systems, it may interact with cellular components, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key properties of Tris[2-(2-methoxypropoxy)propyl] borate with structurally related borates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound Not provided Estimated: C18H39BO9 ~398.3 (estimated) Hypothesized: Polymer synthesis, electrolyte additives, ligand for metal complexes.
Triisopropyl borate 5419-55-6 C9H21BO3 188.07 Organic synthesis reagent, catalyst precursor .
Tributyl borate 688-74-4 C12H27BO3 230.15 Solvent, flame retardant, plasticizer .
Lithium triisopropyl 2-(5-fluoropyridyl)borate 1048030-49-4 C14H24BFLiNO3 291.10 Pharmaceutical intermediates, specialty catalysts .
Tris(pyrazolyl)borate-Mo complexes Not provided Varies (e.g., C9H9BN6O3Mo2) Varies Catalysts for hydrocarbon oxidation (e.g., cyclohexane) with high efficiency .
Fluorinated aryl borates (e.g., tris(pentafluorophenyl)borate) Varies Varies (e.g., C18BF15) Varies Anion receptors in lithium-ion batteries, improving electrolyte stability .

Key Findings from Comparative Analysis

Molecular Complexity and Solubility :

  • This compound’s branched ether substituents likely increase hydrophilicity compared to triisopropyl or tributyl borates, which are less polar . This property may enhance compatibility with polar solvents or polymer matrices.
  • Fluorinated borates (e.g., tris(pentafluorophenyl)borate) exhibit unique solubility in fluorinated solvents, critical for battery applications .

Thermal and Chemical Stability :

  • The methoxypropoxy groups in the target compound may improve thermal stability over triisopropyl borate (boiling point ~188°C ), reducing volatility.
  • Tributyl borate, with longer alkyl chains, has higher boiling points but lower oxidative stability compared to fluorinated analogs .

Functional Applications: Catalysis: Pyrazolylborate-Mo complexes demonstrate superior catalytic activity in oxidation reactions compared to simpler borates . Energy Storage: Fluorinated borates in highlight the role of borates in stabilizing electrolytes. The target compound’s ether linkages may similarly coordinate lithium ions, though this requires experimental validation.

Safety and Environmental Impact :

  • Triisopropyl borate is classified as flammable and irritant , while larger borates like the target compound may exhibit lower volatility, reducing inhalation risks.
  • Fluorinated borates pose challenges in biodegradability due to strong C-F bonds , whereas the methoxypropoxy groups in the target compound might degrade more readily.

Biological Activity

Tris[2-(2-methoxypropoxy)propyl] borate is a boron-containing compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, leading to potential applications in drug delivery, imaging, and therapeutic interventions. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features three methoxypropoxy groups attached to a boron atom. This configuration enhances its solubility and reactivity in biological environments. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its properties for specific applications.

The biological activity of this compound stems from its ability to interact with cellular components. Key mechanisms include:

  • Membrane Interaction : The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Protein Binding : It may bind to proteins or enzymes, altering their function or stability.
  • Nucleic Acid Interaction : Research suggests potential interactions with DNA or RNA, which could influence gene expression or stability.

1. Biological Studies

This compound has been utilized in various biological studies aimed at understanding its effects on cellular systems. It has shown promise in:

  • Cell Viability Assays : Studies indicate that the compound can influence cell proliferation rates.
  • Fluorescent Probes : Its derivatives are being developed as fluorescent dyes for imaging applications.

2. Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound:

  • Drug Delivery Systems : The ability to form stable complexes with therapeutic agents makes it a candidate for drug delivery applications.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although more research is needed.

Case Study 1: Drug Delivery

In a study investigating the use of this compound as a drug delivery vehicle, researchers found that it effectively encapsulated hydrophobic drugs, improving their solubility and bioavailability. The release kinetics were analyzed using in vitro models, demonstrating controlled release profiles suitable for therapeutic use.

Case Study 2: Imaging Applications

A recent study focused on the development of fluorescent probes based on this compound. These probes showed high sensitivity and specificity for detecting certain biomolecules in live cells, indicating their potential utility in biomedical research.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar boron-containing compounds is useful:

Compound NameStructure TypeBiological Activity
Tris(2-methoxyethyl)borateBoron esterUsed in drug delivery; exhibits low toxicity
Tris(2-(2-methoxyethoxy)ethyl)boraneBoron etherPotential fluorescent probe for biological imaging
Boronic acidsVarious structuresKnown for enzyme inhibition and therapeutic uses

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